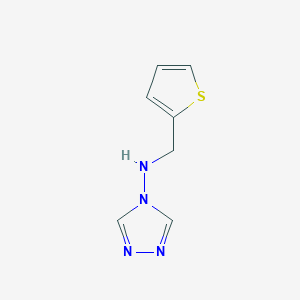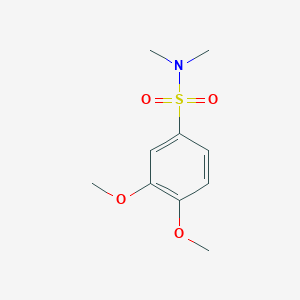
2-Pyridinyl 3-(trifluoromethyl)benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinyl 3-(trifluoromethyl)benzyl ether, also known as PTB, is a chemical compound that has been the focus of scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been extensively studied for its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and metabolic disorders. 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to selectively inhibit PTPs that are overexpressed in cancer cells, leading to the suppression of tumor growth. In autoimmune diseases, 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to regulate the immune response by modulating the activity of specific PTPs. Additionally, 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Wirkmechanismus
2-Pyridinyl 3-(trifluoromethyl)benzyl ether inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the sustained activation of signaling pathways that are important for cell growth, differentiation, and survival. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to selectively inhibit certain PTPs, such as PTP1B and TCPTP, while sparing others, such as SHP-2.
Biochemical and Physiological Effects:
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In animal models of autoimmune diseases, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to reduce inflammation and improve disease symptoms. In metabolic disorders, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to improve insulin sensitivity, glucose metabolism, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, there are also some limitations to using 2-Pyridinyl 3-(trifluoromethyl)benzyl ether, such as its potential toxicity, off-target effects, and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-Pyridinyl 3-(trifluoromethyl)benzyl ether. One area of interest is the development of novel 2-Pyridinyl 3-(trifluoromethyl)benzyl ether analogs with improved potency and selectivity for specific PTP targets. Another area of interest is the investigation of the role of 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of 2-Pyridinyl 3-(trifluoromethyl)benzyl ether-based therapies for clinical use is an important future direction for research.
In conclusion, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has various biochemical and physiological effects on cells and tissues, and has several advantages and limitations for lab experiments. There are several future directions for research on 2-Pyridinyl 3-(trifluoromethyl)benzyl ether, including the development of novel 2-Pyridinyl 3-(trifluoromethyl)benzyl ether analogs and the investigation of its role in other diseases.
Synthesemethoden
The synthesis of 2-Pyridinyl 3-(trifluoromethyl)benzyl ether involves the reaction of 2-pyridinylboronic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst. The resulting product is purified through column chromatography to obtain pure 2-Pyridinyl 3-(trifluoromethyl)benzyl ether. This synthesis method has been optimized to produce 2-Pyridinyl 3-(trifluoromethyl)benzyl ether in high yields and purity.
Eigenschaften
Molekularformel |
C13H10F3NO |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-4-10(8-11)9-18-12-6-1-2-7-17-12/h1-8H,9H2 |
InChI-Schlüssel |
XIYNJDLFJQIJKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=NC(=C1)OCC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)